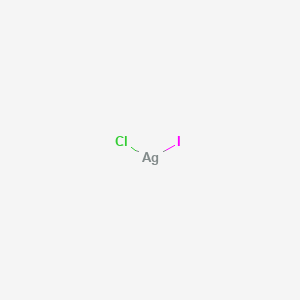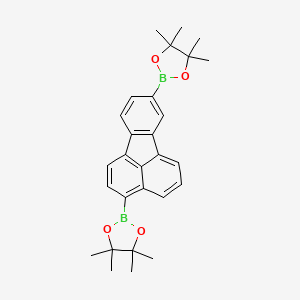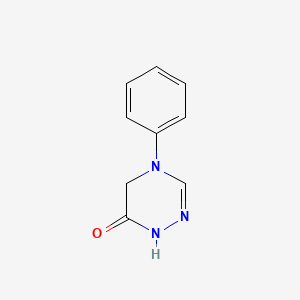![molecular formula C17H17F2NOS B12575687 N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide CAS No. 606117-62-8](/img/structure/B12575687.png)
N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound with the molecular formula C17H17F2NOS This compound features a benzamide core substituted with cyclopentyl, difluoro, and thiophen-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of 2,6-difluorobenzamide through the reaction of 2,6-difluorobenzoic acid with an amine source.
Cyclopentyl Substitution: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where cyclopentylamine reacts with the benzamide intermediate.
Thiophen-2-ylmethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoro and thiophen-2-ylmethyl groups may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopentyl-2,6-difluoro-3-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of thiophen-2-ylmethyl.
N-Cyclopentyl-2,6-difluorobenzamide: Lacks the thiophen-2-ylmethyl group.
Uniqueness
N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of the thiophen-2-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
606117-62-8 |
|---|---|
Molecular Formula |
C17H17F2NOS |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-cyclopentyl-2,6-difluoro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H17F2NOS/c18-14-8-3-9-15(19)16(14)17(21)20(12-5-1-2-6-12)11-13-7-4-10-22-13/h3-4,7-10,12H,1-2,5-6,11H2 |
InChI Key |
IVEZSYFGXQCLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CS2)C(=O)C3=C(C=CC=C3F)F |
solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)

![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)



![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)

![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)

![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)
![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)

